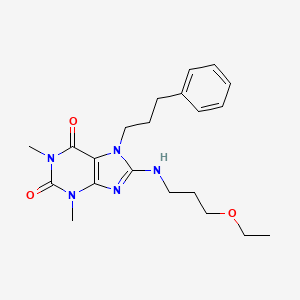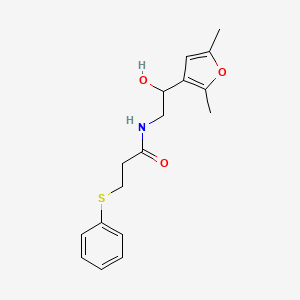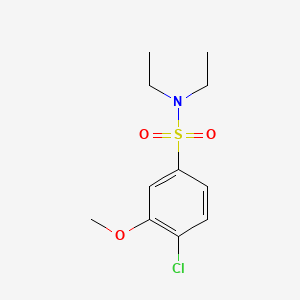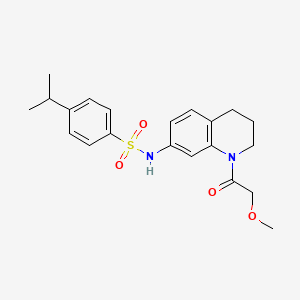
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
A study by Zygmunt et al. (2015) highlights the analgesic activity of purine derivatives, demonstrating significant analgesic and anti-inflammatory effects. The research identified benzylamide and phenylpiperazinamide derivatives as more active than acetylsalicylic acid in animal models, suggesting the potential of purine derivatives as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Molecular Structure Insights
The molecular geometry and structural analysis of related compounds provide insights into the purine system's planarity and conformation, which are crucial for understanding the compound's interaction with biological targets. Karczmarzyk et al. (1995) detailed the molecular structure of a related compound, emphasizing the importance of the conformational and geometrical attributes that may influence biological activity (Karczmarzyk et al., 1995).
Material Design and Interaction Analysis
Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a xanthine derivative, providing insights into the potential application of these molecules in material design due to their anisotropic distribution of interaction energies. This study underscores the relevance of purine derivatives in the development of new materials (Shukla et al., 2020).
Novel Synthesis Approaches
Research on the synthesis of theophylline derivatives, as reported by Yoneda and Koga (1982), outlines novel approaches to creating purine derivatives. These methods contribute to the expansion of the chemical repertoire of purine-based compounds, potentially leading to the discovery of new pharmacologically active substances (Yoneda & Koga, 1982).
Antitumor and Cardiovascular Applications
Studies have also explored the antitumor and cardiovascular activities of purine derivatives. For instance, Moharram and Osman (1989) identified derivatives with promising antitumor activity, while Chłoń-Rzepa et al. (2013) investigated compounds for their electrocardiographic, antiarrhythmic, and hypotensive activities, demonstrating the versatility of purine derivatives in addressing a range of health conditions (Moharram & Osman, 1989); (Chłoń-Rzepa et al., 2013).
Eigenschaften
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-4-29-15-9-13-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-8-12-16-10-6-5-7-11-16/h5-7,10-11H,4,8-9,12-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVNYCICVMNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)


![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)
